3-Ethyl-2-phenacylsulfanylquinazolin-4-one
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Description
Synthesis Analysis
The synthesis of quinazolinones can be achieved through various methods. One common approach involves the reaction of 2-aminobenzoic acid derivatives with acid chlorides, followed by cyclization1.Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a heterocycle containing two nitrogen atoms3.
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, they can react with phosphorus pentasulfide in boiling anhydrous pyridine to yield thioxo derivatives1.Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on their specific structure. For example, some quinazolinones have been found to have good functional group tolerance5.Safety And Hazards
The safety and hazards associated with quinazolinones also depend on their specific structure. Some quinazolinones have been found to exhibit lower toxicity in normal cells compared to cancer cells, indicating a good safety profile4.
Future Directions
The future research directions for quinazolinones are likely to involve the synthesis of new derivatives with improved biological activity and safety profiles. There is also interest in developing more efficient and environmentally friendly synthetic methods5.
Please note that this information is general and may not apply specifically to “3-Ethyl-2-phenacylsulfanylquinazolin-4-one”. For detailed information about this specific compound, further research would be needed.
properties
IUPAC Name |
3-ethyl-2-phenacylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)23-12-16(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUARGWHLHCISLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one |
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